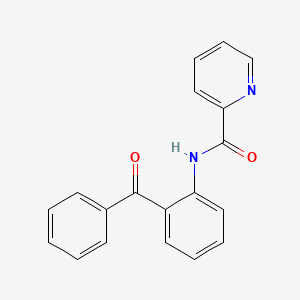

N-(2-Benzoylphenyl)-2-pyridinecarboxamide

説明

Contemporary Significance of Pyridinecarboxamide Frameworks in Medicinal and Materials Chemistry

The pyridine (B92270) ring is a fundamental azaheterocycle that is ubiquitous in both natural products and synthetic compounds, including a significant portion of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.govnih.gov Its derivatives are prized in medicinal chemistry for their ability to engage in a wide array of biological activities. wisdomlib.orgresearchgate.netglobalresearchonline.net The pyridine scaffold is a key component in drugs developed for infectious diseases, inflammation, oncology, and neurological disorders. nih.govnih.gov

The pyridinecarboxamide moiety, a pyridine ring bearing an amide group, is particularly noteworthy. nih.gov The amide group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as an additional hydrogen bond acceptor. mdpi.comnih.gov This versatility makes pyridinecarboxamides excellent building blocks in supramolecular chemistry and crystal engineering, where they are used to form predictable intermolecular interactions like cocrystals. mdpi.com In medicinal chemistry, this framework is integral to the design of molecules intended to interact with biological targets through specific hydrogen bonding patterns. nih.govresearchgate.net

In the realm of materials chemistry, pyridine-based structures are explored for their applications in functional nanomaterials and as ligands for organometallic compounds. nih.gov The electronic properties of the pyridine ring also make its derivatives candidates for use in organic electronics. The ability of pyridinecarboxamides to self-assemble and coordinate with metal ions has led to the development of novel coordination polymers and complexes with interesting luminescent and magnetic properties. tandfonline.com

Strategic Positioning of N-(2-Benzoylphenyl)-2-pyridinecarboxamide within Benzamide (B126) and Pyridine Derivative Scholarship

The scientific importance of this compound can be appreciated by examining the well-established value of its parent structures: benzamides and pyridine derivatives.

Benzamide Derivatives: The benzamide functional group is a privileged structure in drug discovery, with derivatives exhibiting a vast spectrum of pharmacological effects. nanobioletters.com Research has extensively documented their roles as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents. nanobioletters.comresearchgate.netnih.gov For instance, certain benzamide derivatives have been investigated as glucokinase activators for diabetes treatment, while others form the basis of antitumor agents designed as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov The synthesis of novel benzamide derivatives remains a highly active area of research aimed at discovering new therapeutic agents. nanobioletters.comcyberleninka.runih.gov

Pyridine Derivatives: As previously noted, the pyridine nucleus is a cornerstone of heterocyclic chemistry and drug design. nih.govresearchgate.net Its presence in vitamins, coenzymes, and numerous pharmaceuticals underscores its biological significance. nih.gov Pyridine-containing drugs are employed as anticancer, antimicrobial, antiviral, and antihypertensive agents, among many other uses. nih.govnih.gov The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and pharmacological properties of molecules. nih.govresearchgate.net

This compound strategically merges these two influential scaffolds. It contains the picolinamide (B142947) (pyridine-2-carboxamide) structure, which is a known entity in chemical literature, linked to a benzophenone-substituted aniline (B41778) moiety. nih.gov This design creates a complex, three-dimensional architecture with multiple potential points for molecular interactions. The benzoyl group, the phenyl rings, and the pyridinecarboxamide unit each offer distinct possibilities for engaging with biological targets or for self-assembly in material applications. While specific research on the biological activity of this compound is not extensively detailed in current literature, studies on analogous N-(benzoylphenyl)-carboxamide structures have shown, for example, potential as lipid-lowering agents. nih.govaaup.edu The compound's structure thus represents a logical progression in chemical scholarship, providing a platform for exploring new synergies between the well-documented properties of its constituent parts.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-benzoylphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-19(23)17-12-6-7-13-20-17/h1-13H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMRJHHJXKEKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345833 | |

| Record name | STK326591 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124522-52-7 | |

| Record name | STK326591 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic Analysis and Molecular Structure Elucidation of N 2 Benzoylphenyl 2 Pyridinecarboxamide

Intermolecular Interactions and Supramolecular Crystal Packing Motifs:A detailed description of the intermolecular forces, such as specific hydrogen bond topologies (N—H⋯O, C—H⋯O, C—H⋯π) and potential π-stacking interactions that govern the crystal packing, is not possible without crystallographic data. The energetic contributions of these interactions also remain unquantified.

While studies on structurally related compounds exist, such as N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide, these molecules possess different substituents and heterocyclic systems, making direct extrapolation of their crystallographic features to N-(2-Benzoylphenyl)-2-pyridinecarboxamide scientifically unsound. For instance, the crystal structure of N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide reveals an intramolecular bifurcated N—H⋯(N,O) hydrogen bond and a three-dimensional network formed by weak C—H⋯O interactions and π–π stacking. nih.gov However, the substitution of the pyridine (B92270) ring for a quinoline (B57606) and the presence of an ethynyl (B1212043) group significantly alter the electronic and steric properties, likely leading to different packing arrangements.

Similarly, information on related pyridinecarboxamide structures highlights the versatility of the amide group and the pyridine nitrogen in forming various hydrogen-bonded networks, but this remains general knowledge without specific application to the title compound. scirp.org

The availability of a commercial listing for "this compound hydrate" exists, but the supplier explicitly states that no analytical data is collected for this product. sigmaaldrich.com

Until single-crystal X-ray diffraction studies are performed and the results are made publicly available, a detailed and accurate crystallographic analysis of this compound remains an open area for scientific investigation.

Advanced Spectroscopic Characterization and Dynamic Behavior of N 2 Benzoylphenyl 2 Pyridinecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

No published research provides specific ¹H or ¹³C NMR chemical shift assignments for N-(2-Benzoylphenyl)-2-pyridinecarboxamide. While spectra for related compounds like N-(3-pyridinyl)-2-pyridinecarboxamide have been assigned, the different substitution pattern of the benzoylphenyl group would lead to significantly different chemical shifts and coupling constants, rendering a direct comparison invalid for accurate assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Detailed 2D NMR analyses (COSY, HSQC, HMBC, NOESY) are crucial for unambiguously assigning proton and carbon signals and determining the three-dimensional structure of a molecule in solution. sdsu.eduslideshare.net However, no studies deploying these techniques on this compound have been found. Consequently, there are no experimental data to confirm intramolecular connectivity or spatial proximities, such as the relative orientation of the three aromatic rings.

Investigation of Amide Rotational Barriers and Conformational Dynamics in Solution

The rotation around an amide bond is a fundamental dynamic process that can be investigated using variable-temperature NMR experiments. nih.govresearchgate.net Studies on similar molecules, like picolinamide (B142947), have determined the energetic barriers for this rotation. researchgate.net For picolinamide, the activation enthalpy (ΔH‡) for amide rotation was found to be 18.3 ± 0.4 kcal/mol. researchgate.net However, without specific experimental data for this compound, its unique rotational barriers and conformational preferences in solution remain uncharacterized. The steric hindrance and potential intramolecular interactions introduced by the 2-benzoylphenyl group would likely result in a distinct rotational energy profile compared to simpler amides.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of a compound and to study its fragmentation patterns, which can help in structural elucidation. The molecular formula of this compound is C₁₉H₁₄N₂O₂, corresponding to a molecular weight of 302.33 g/mol . While the molecular ion peak [M+H]⁺ would be expected at m/z 303, no experimental mass spectra or fragmentation analyses have been published. The fragmentation pathways for amides and aromatic ketones are generally well-understood, often involving cleavages adjacent to the carbonyl groups or within the aromatic systems. nih.gov However, the specific fragmentation pattern for this molecule has not been documented.

Coordination Chemistry of N 2 Benzoylphenyl 2 Pyridinecarboxamide As a Versatile Ligand

Rational Design Principles for N-(2-Benzoylphenyl)-2-pyridinecarboxamide-Derived Ligands

The rational design of ligands derived from this compound is a key strategy to modulate the properties of the resulting metal complexes. This approach involves the strategic modification of the ligand framework to tune its electronic and steric characteristics, thereby influencing the coordination geometry, stability, and reactivity of the metal center.

Key design principles include:

Substitution on the Benzoylphenyl Ring: Introducing electron-donating or electron-withdrawing groups on the benzoylphenyl moiety can alter the electron density on the coordinating atoms, thereby influencing the strength of the metal-ligand bond. For instance, electron-donating groups can enhance the Lewis basicity of the donor atoms, leading to more stable complexes.

Modification of the Pyridine (B92270) Ring: Similar to the benzoylphenyl ring, substituents on the pyridine ring can modulate the electronic properties of the ligand. Furthermore, steric hindrance can be introduced by placing bulky groups near the coordinating nitrogen atom, which can influence the coordination number and geometry of the metal complex.

Alteration of the Amide Linker: The amide group itself is a crucial component of the ligand's coordinating ability. Modifications to this linker, such as replacing the oxygen with sulfur to create a thioamide, can significantly alter the donor properties and lead to different coordination modes (e.g., N,N,S coordination).

Introduction of Additional Donor Groups: The ligand scaffold can be expanded to include other potential donor atoms, thereby increasing its denticity and creating multidentate ligands. This can lead to the formation of more stable chelate rings and unique coordination geometries. The incorporation of an electron-donating group trans to a proposed metal-hydride species, for example, can facilitate proton binding and H-H bond formation in catalytic cycles. nih.gov

By systematically applying these design principles, chemists can create a library of this compound-derived ligands with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry.

Synthesis and Comprehensive Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then thoroughly characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Common synthetic methods involve the direct reaction of the ligand with metal halides (e.g., chlorides, bromides), nitrates, acetates, or perchlorates in solvents like ethanol, methanol, or acetonitrile. springerprofessional.dechemijournal.com The reaction conditions, such as temperature and stoichiometry, can influence the final product.

Comprehensive characterization of these complexes involves a suite of techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O and C=N bands. springerprofessional.deresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure in solution.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.govrsc.orgresearchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the spin state of the metal ion. chemijournal.com

Nickel(II) complexes of this compound and related ligands have been synthesized and structurally characterized. These complexes often exhibit octahedral or square planar geometries, depending on the ligand and the reaction conditions. chemijournal.commaterialsciencejournal.org For instance, the reaction of Ni(II) salts with N-aryl-2-pyridinecarboxamides can yield six-coordinate complexes of the type [Ni(HL)₂(H₂O)₂]²⁺, where the ligand acts as a bidentate donor through the pyridine nitrogen and the amide oxygen. ias.ac.in In some cases, bis-ligated complexes can form, leading to distorted octahedral geometries. researchgate.net The magnetic moments of these complexes are typically in the range expected for high-spin Ni(II) in an octahedral environment. chemijournal.com

Table 1: Selected Nickel(II) Complexes and their Properties

| Complex | Geometry | Magnetic Moment (μ_eff, B.M.) | Key Spectroscopic Data (cm⁻¹) |

| [Ni(L¹)₂(H₂O)₂]Cl₂ | Octahedral | 2.9 - 3.3 | ν(C=O) shift upon coordination |

| [Ni(L²)₂] | Square Planar | Diamagnetic | Characteristic UV-Vis bands |

| L¹ and L² represent derivatives of this compound |

Copper(II) complexes with pyridine carboxamide ligands have been extensively studied. These complexes display a wide range of coordination numbers and geometries, including square planar, square pyramidal, and distorted octahedral. nih.govrsc.orgmdpi.com The flexibility of the Cu(II) coordination sphere allows for the formation of mono-, di-, tri-, and even tetranuclear complexes, depending on the ligand design. nih.govrsc.org X-ray crystallography has confirmed that deprotonation of the amidic nitrogen can occur, leading to coordination through the nitrogen atom. nih.gov In many cases, the amide oxygen is the preferred coordination site. mdpi.com

Table 2: Structural Features of Representative Copper(II) Complexes

| Complex | Nuclearity | Coordination Geometry | Noteworthy Structural Feature | Reference |

| [Cu(L³)(H₂O)Cl] | Mononuclear | Distorted Square Pyramidal | Ligand acts as a tridentate chelate. | nih.gov |

| [Cu₂(L⁴)₂(μ-OAc)₂] | Dinuclear | Distorted Octahedral | Bridging acetate (B1210297) ligands. | rsc.org |

| [Cu₃(L⁵)₂(py)₂]²⁺ | Trinuclear | Linear arrangement of Cu(II) ions. | Deprotonated amidic nitrogen coordination. | nih.gov |

| L³, L⁴, and L⁵ represent various pyridine carboxamide derivatives. |

This compound and its analogs also form stable complexes with a range of other biologically relevant transition metals.

Cobalt(II) and Iron(II/III): Complexes of Co(II) and Fe(II) with N-aryl-2-pyridinecarboxamides have been synthesized, often resulting in six-coordinate, high-spin complexes with geometries similar to their Ni(II) counterparts. ias.ac.in Iron complexes bearing para-phenylene-linked pyridine imine ligands have also been prepared and characterized. springerprofessional.de

Zinc(II): Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and often adopt tetrahedral or octahedral geometries. Zinc(II) complexes of carboxamide derivatives have been isolated and structurally characterized, with some showing interesting DNA-binding properties. ias.ac.in

Manganese(II): Manganese(II) complexes with ligands containing N- and O-donor atoms have been synthesized. These complexes are typically high-spin and can exhibit various coordination numbers. nih.gov

Vanadium(III/IV): The coordination chemistry of vanadium with related scorpionate ligands has been explored, demonstrating the versatility of these ligand systems. researchgate.net

Elucidation of Ligand Denticity, Coordination Modes, and Chelating Behavior (N,O, N,N,S, N,N,O)

A key feature of this compound and its derivatives is their versatile denticity and ability to adopt multiple coordination modes. This flexibility is largely dependent on the specific ligand structure, the nature of the metal ion, and the reaction conditions.

N,O-Coordination: This is the most common coordination mode for the parent ligand, where it acts as a bidentate chelate, binding to the metal ion through the pyridine nitrogen and the amide oxygen atom. This forms a stable five-membered chelate ring. dergipark.org.tr

N,N,O-Coordination: By modifying the ligand, for instance, through the formation of a hydrazone derivative at the benzoyl carbonyl group, a tridentate N,N,O-donor ligand can be created. In such cases, coordination occurs through the pyridine nitrogen, an imine nitrogen, and the amide oxygen or a deprotonated enolate oxygen. researchgate.net

N,N,S-Coordination: Replacement of the amide oxygen with a sulfur atom to form a thioamide derivative introduces a soft sulfur donor. This can lead to a preference for coordination with softer metal ions and results in an N,N,S-coordination mode. Theoretical studies have been used to compare the effects of different donor atoms (O vs. S) on the structure and stability of Ni(II) complexes. mdpi.com

The ability of the amide proton to be removed upon coordination can also lead to different binding modes. Deprotonation of the amide nitrogen allows it to act as a donor atom, leading to coordination through the pyridine nitrogen and the amidic nitrogen, which can be favored over chelation through the amide oxygen. nih.gov

Electronic Structure and Bonding Analysis within this compound Metal Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound are crucial for understanding their properties and reactivity. Density Functional Theory (DFT) calculations have become a powerful tool for investigating these aspects. unic.ac.cymdpi.com

DFT studies can provide valuable insights into:

Molecular Orbital (MO) Analysis: The composition and energy levels of the frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectra and to predict the reactivity of the complexes.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the nature of the metal-ligand bonds, quantifying their ionic and covalent character. unic.ac.cy This helps in understanding the charge distribution within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be employed to analyze the electron density topology and characterize the interactions between the metal and the ligand donor atoms. mdpi.com

Spectroscopic techniques also provide experimental data on the electronic structure. UV-Vis spectroscopy reveals the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment, and charge-transfer bands, which provide information about the delocalization of electrons between the metal and the ligand. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can provide detailed information about the electronic ground state and the distribution of the unpaired electron density. mdpi.com

d-Orbital Population Analysis of Metal Centers

A d-orbital population analysis is a theoretical method used to determine the electron occupancy of the d-orbitals of a metal center in a coordination complex. This analysis is crucial for understanding the electronic structure, bonding, and magnetic properties of the complex. The distribution of electrons within the five d-orbitals (dxy, dxz, dyz, dx²-y², and dz²) is dictated by the ligand field environment, which is established by the coordination of ligands like this compound.

Such an analysis, typically performed using computational methods like Density Functional Theory (DFT), would provide quantitative insights into the metal-ligand interactions. For instance, it would elucidate the extent of σ-donation from the ligand to the metal and any π-backbonding from the metal to the ligand. This information helps in rationalizing the observed geometry, stability, and reactivity of the complex.

Currently, there are no published studies detailing the d-orbital populations for metal centers coordinated to this compound. Therefore, a data table of d-orbital occupancies for specific metal complexes of this ligand cannot be provided.

Charge Density Distribution and Topological Analysis of Metal-Ligand Bonds

The study of charge density distribution provides a detailed picture of the electron density throughout a molecule, offering profound insights into the nature of chemical bonds. This analysis can be performed experimentally through high-resolution X-ray diffraction or computationally. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the calculated or experimentally derived charge density.

A topological analysis of the charge density in metal complexes of this compound would involve locating the bond critical points (BCPs) for the metal-ligand bonds. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the chemical bonds. For example, the sign of the Laplacian can help distinguish between covalent (shared-shell) and ionic (closed-shell) interactions.

This analysis would quantitatively describe the strength and character of the coordination bonds between a metal ion and the donor atoms of the this compound ligand. However, no specific studies reporting on the charge density distribution or QTAIM analysis for metal complexes of this particular ligand are available in the scientific literature. As a result, no data tables containing topological parameters for the metal-ligand bonds can be presented.

Advanced Computational and Quantum Chemical Studies of N 2 Benzoylphenyl 2 Pyridinecarboxamide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. espublisher.com A fundamental application of DFT is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stable conformation is reached. nih.gov For N-(2-Benzoylphenyl)-2-pyridinecarboxamide, this process would be performed in the gas phase to find its global minimum on the potential energy surface. espublisher.com

The choice of a functional and basis set is critical for accuracy. A commonly employed combination for organic molecules is the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for calculating geometric parameters. mjcce.org.mknih.gov The optimization process yields key structural data, including bond lengths, bond angles, and dihedral angles. nih.gov These theoretically calculated parameters can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model. mjcce.org.mk The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure corresponds to a true energy minimum. espublisher.com

The electronic structure, once the geometry is optimized, provides further information. Quantum chemical calculations can map out the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. mdpi.com

Analysis of Global Chemical Reactivity Descriptors (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP), Fukui Functions)

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). semanticscholar.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. semanticscholar.orgresearchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.orgnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide a deeper understanding of the molecule's reactive nature. semanticscholar.orgnih.gov

Table 1: Representative Global Chemical Reactivity Descriptors This table shows examples of descriptors that would be calculated for this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | ½(ELUMO - EHOMO) | Resistance to change in electron distribution |

| Chemical Potential (μ) | ½(EHOMO + ELUMO) | Electron escaping tendency |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Global Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red regions signify the most negative potential, indicating areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent the most positive potential, corresponding to electron-poor areas prone to nucleophilic attack. researchgate.net Green and yellow areas denote intermediate or neutral potential. For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction.

Fukui Functions: While MEP provides a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific measure of reactivity. mjcce.org.mk These electron density-based descriptors help pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mjcce.org.mk By analyzing the changes in electron density when an electron is added or removed, Fukui functions can precisely identify which atoms are most likely to participate in a chemical reaction. mjcce.org.mk

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. mjcce.org.mk It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. The analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. mjcce.org.mk

Theoretical Prediction and Calculation of Nonlinear Optical (NLO) Properties

Molecules with extensive conjugated π-electron systems and significant charge asymmetry can exhibit Nonlinear Optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are effective in predicting the NLO behavior of molecules. researchgate.net

The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). espublisher.comnih.gov The magnitude of the first hyperpolarizability (βtot) is a primary indicator of a molecule's NLO activity. espublisher.com Calculations are often performed using the same functional and basis set as the geometry optimization. The results are frequently compared to a standard NLO material, such as urea (B33335), to gauge their potential. espublisher.com A significantly higher βtot value compared to urea suggests that the compound could be a promising candidate for NLO applications. espublisher.com For this compound, the presence of aromatic rings and polar carbonyl and amide groups suggests that it may possess notable NLO properties worth investigating theoretically.

Table 2: Representative Calculated Nonlinear Optical (NLO) Properties This table illustrates the type of data generated from NLO calculations.

| Parameter | Description |

|---|---|

| αxx, αyy, αzz, αxy, ... (a.u.) | Components of the polarizability tensor |

| <α> (a.u.) | Mean polarizability |

| βxxx, βxyy, βxzz, ... (a.u.) | Components of the first hyperpolarizability tensor |

| βtot (a.u.) | Total first hyperpolarizability |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Processes

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation changes in response to its environment, such as in a solvent. researchgate.netnih.gov

These simulations are crucial for understanding the accessible conformational landscapes of flexible molecules like this compound. nih.gov By simulating the molecule for a sufficient period (e.g., nanoseconds), researchers can identify the most stable conformers, the energy barriers between them, and the nature of intramolecular motions. chemmethod.com MD can also shed light on how the molecule interacts with its surroundings, which is vital for predicting its behavior in a biological or chemical system. mdpi.com The results from MD can provide a more realistic picture of the molecule's structure and behavior than static quantum chemical calculations alone. researchgate.net

Applications of N 2 Benzoylphenyl 2 Pyridinecarboxamide and Its Metal Complexes in Catalysis

Homogeneous Catalysis Mediated by N-(2-Benzoylphenyl)-2-pyridinecarboxamide Metal Complexes

Metal complexes of this compound are anticipated to be effective homogeneous catalysts for a variety of organic transformations. The ligand's tridentate N,N,O-coordination sphere can stabilize various transition metal centers, allowing for the fine-tuning of their electronic and steric properties. This adaptability is crucial for optimizing catalytic activity and selectivity in reactions such as cross-coupling, oxidation, and reduction.

For instance, palladium complexes of ligands bearing the pyridinecarboxamide moiety have shown utility in cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available research, related pyridine-based ligands have demonstrated significant catalytic activity. For example, palladium complexes of similar N-aryl-2-pyridinecarboxamide ligands are known to catalyze Suzuki-Miyaura and Heck coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The benzoylphenyl substituent in the target ligand could further influence the catalytic performance by modulating the electronic environment of the metal center and providing steric bulk that may enhance selectivity.

Heterogeneous Catalytic Systems Incorporating this compound-Derived Materials

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers often immobilize active catalytic species onto solid supports. Materials derived from this compound can be integrated into heterogeneous catalytic systems through several strategies. One approach involves the covalent grafting of the ligand onto inorganic supports like silica (B1680970) or organic polymers. Subsequent metallation would yield a solid-supported catalyst.

Another strategy is the incorporation of the this compound metal complex into the framework of metal-organic frameworks (MOFs) or other porous materials. These heterogeneous catalysts would benefit from the well-defined active sites of the molecular complex while offering the practical advantages of easy separation and potential for reuse. Such systems could find applications in continuous flow reactors, enhancing the efficiency and sustainability of chemical processes. Potential applications for these heterogeneous catalysts include selective oxidations and reductions, where the controlled environment of the solid support can influence substrate selectivity and prevent catalyst deactivation.

Polymerization Catalysis: Ethylene (B1197577) and Norbornene Polymerization Mechanisms

The unique architecture of this compound suggests its potential as a ligand in single-site catalysts for olefin polymerization. Late transition metal complexes, particularly those of nickel and palladium, with nitrogen-based ligands have been extensively studied for the polymerization of ethylene and cyclic olefins like norbornene.

In the context of ethylene polymerization, a late transition metal complex of this compound, upon activation with a suitable cocatalyst such as methylaluminoxane (B55162) (MAO), could catalyze the formation of polyethylene. The mechanism would likely proceed via the Cossee-Arlman mechanism, involving the coordination and migratory insertion of ethylene monomers into the metal-alkyl bond. The steric and electronic properties imparted by the benzoylphenyl group would be expected to influence the rate of polymerization, the molecular weight, and the degree of branching in the resulting polymer.

For norbornene polymerization, these catalysts could promote vinyl-addition polymerization, leading to the formation of polynorbornene with a saturated backbone. The bulky nature of the ligand could play a crucial role in controlling the stereochemistry of the polymer. The mechanism involves the coordination of the norbornene monomer to the active metal center, followed by insertion into the growing polymer chain. The rigidity and specific coordination geometry enforced by the this compound ligand could lead to polymers with distinct tacticities and physical properties.

Asymmetric Catalysis and Enantioselective Synthetic Transformations utilizing Chiral this compound Derivatives

The introduction of chirality into the this compound ligand framework opens up possibilities for its application in asymmetric catalysis. Chiral derivatives can be synthesized by incorporating chiral centers into the benzoylphenyl moiety or by creating atropisomeric chirality through restricted rotation around the N-aryl bond.

Metal complexes of these chiral ligands could serve as highly effective catalysts for a range of enantioselective transformations. For example, chiral copper or zinc complexes could be employed in asymmetric aldol (B89426) or Michael addition reactions, facilitating the formation of stereochemically defined carbon-carbon bonds. Similarly, chiral rhodium or iridium complexes might be active in asymmetric hydrogenation reactions, producing enantiomerically enriched products.

The success of these asymmetric transformations would depend on the ability of the chiral ligand to create a well-defined chiral pocket around the metal center, thereby effectively discriminating between the two prochiral faces of the substrate. The pyridinecarboxamide backbone provides a rigid scaffold, while the chiral elements on the benzoylphenyl group would be responsible for inducing high levels of enantioselectivity.

Below is a table summarizing the potential applications discussed:

| Catalysis Type | Reaction Examples | Potential Metal Centers | Key Features of the Ligand |

| Homogeneous Catalysis | Suzuki-Miyaura Coupling, Heck Coupling, Oxidation, Reduction | Pd, Ru, Rh, Cu | Tridentate N,N,O-coordination, tunable electronic and steric properties |

| Heterogeneous Catalysis | Selective Oxidations, Reductions | Various transition metals | Amenable to immobilization on solid supports |

| Polymerization Catalysis | Ethylene Polymerization, Norbornene Polymerization | Ni, Pd | Control over polymer molecular weight, branching, and stereochemistry |

| Asymmetric Catalysis | Asymmetric Aldol Reactions, Michael Additions, Hydrogenations | Cu, Zn, Rh, Ir | Introduction of chirality for enantioselective synthesis |

Exploration of N 2 Benzoylphenyl 2 Pyridinecarboxamide in Advanced Materials Science and Supramolecular Chemistry

Crystal Engineering and Design of Supramolecular Assemblies Utilizing N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Information regarding the crystal engineering and the design of supramolecular assemblies specifically utilizing this compound is not available in the reviewed scientific literature. Research in this area would typically involve the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to control the formation of crystalline structures with desired properties. The molecular structure of this compound, featuring a flexible benzoylphenyl group and a pyridinecarboxamide moiety, suggests potential for various intermolecular interactions that could be exploited in crystal engineering. However, without experimental crystallographic data, any discussion on its supramolecular assemblies remains speculative.

Investigation of Nonlinear Optical (NLO) Properties and Potential Optoelectronic Applications

No published studies were found that investigate the nonlinear optical (NLO) properties of this compound. The exploration of a compound's NLO properties is crucial for its potential use in optoelectronic applications, including optical switching, data storage, and frequency conversion. Such investigations would typically measure various NLO phenomena.

There is no available data on the Second Harmonic Generation (SHG) characteristics of this compound. SHG is a key indicator of a material's second-order NLO response and is essential for applications like frequency doubling of lasers. The assessment of SHG efficiency requires a non-centrosymmetric crystal structure, which has not been determined for this compound.

No research has been published detailing the two-photon absorption (2PA) cross-sections or the underlying mechanisms for this compound. 2PA is a third-order NLO process with applications in 3D microfabrication, photodynamic therapy, and high-resolution imaging. The determination of 2PA cross-sections would require specialized spectroscopic measurements, which have not been reported for this molecule.

There are no reports on the use of Coherent Anti-Stokes Raman Scattering (CARS) or Stimulated Raman Scattering (SRS) spectroscopy to characterize materials based on this compound. These advanced vibrational microscopy techniques provide label-free chemical imaging and would be valuable for analyzing the distribution and interaction of this compound within a material or a supramolecular assembly. However, no such studies have been documented.

Mechanistic Research into Biological Activity of N 2 Benzoylphenyl 2 Pyridinecarboxamide Analogues

Structure-Activity Relationship (SAR) Studies for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

While direct structure-activity relationship (SAR) studies on N-(2-Benzoylphenyl)-2-pyridinecarboxamide analogues as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. Research on a series of N-(2-benzoylphenyl)-L-tyrosine derivatives has identified this scaffold as a potent and selective agonist of PPARγ. nih.gov

In these studies, the 2-aminobenzophenone (B122507) moiety was identified as a crucial isostere for eliciting PPARγ agonism. The SAR exploration revealed that modifications to the benzyl (B1604629) group of the tyrosine moiety significantly influenced the in vitro functional potency and affinity for PPARγ. Specifically, the replacement of the benzyl group with substituents known to confer in vivo potency in the thiazolidinedione (TZD) class of antidiabetic agents led to a dramatic increase in PPARγ agonistic activity.

Key substitutions that enhanced potency include the addition of moieties like (methylpyridin-2-ylamino)ethoxy, (benzoxazol-2-ylmethylamino)ethoxy, and (5-methyl-2-phenyloxazol-4-yl)ethoxy at the para-position of the phenyl ring of the tyrosine scaffold. nih.gov These findings underscore the importance of the N-(2-benzoylphenyl) group as a core structural element for PPARγ activation and highlight the critical role of the substituents on the appended amino acid moiety in optimizing this activity. The increased potency of these analogues relative to the established PPARγ agonist, troglitazone, suggests their potential for superior clinical efficacy in the treatment of type 2 diabetes. nih.gov

Elucidation of Molecular Interactions with Biological Targets and Signaling Pathways

The molecular interactions of this compound analogues with their biological targets are fundamental to understanding their mechanism of action. While the specific interactions for the title compound are not fully elucidated in the available literature, studies on related structures provide a framework for their potential molecular behavior.

For analogues acting as PPARγ agonists, such as the N-(2-benzoylphenyl)-L-tyrosine derivatives, the interaction with the ligand-binding domain (LBD) of PPARγ is key. This interaction typically involves a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The N-(2-benzoylphenyl) moiety likely occupies a significant portion of the hydrophobic pocket of the LBD, while the acidic group of the amino acid component can form critical hydrogen bonds with residues such as Ser289, His323, His449, and Tyr473, which are known to be important for the activation of PPARγ.

Furthermore, research on a series of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives, constitutional isomers of the title compound, has demonstrated significant antihyperlipidemic activities in animal models. researchgate.net This suggests that these compounds may interact with key players in lipid metabolism signaling pathways. While the precise molecular targets were not identified, the observed reduction in triglyceride and total cholesterol levels points towards an interaction with proteins involved in lipid synthesis, transport, or catabolism.

Investigations into other pyridinecarboxamide derivatives have also revealed interactions with angiogenesis signaling pathways. For instance, certain N-substituted 2-(4-pyridinyl)thiazole carboxamides have been shown to suppress endothelial cell colony formation and migration, suggesting an inhibitory effect on vascular endothelial growth factor (VEGF) signaling.

Investigations into Enzyme Inhibition Mechanisms (e.g., Urease) by Related Ligands and Complexes

While specific studies on the urease inhibition mechanism of this compound are limited, research on related pyridine (B92270) carboxamide derivatives provides significant insights into their potential as enzyme inhibitors. Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, is a target for the treatment of diseases caused by ureolytic bacteria. nih.gov

The inhibition of urease by various compounds can occur through two primary mechanisms: active site-directed inhibition or mechanism-based inhibition. nih.gov Inhibitors often interact with the nickel ions in the active site. Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and disrupting the enzyme's catalytic activity. nih.gov

Kinetic studies on pyridine carboxamide and carbothioamide derivatives have demonstrated their potent inhibitory action against urease. The mode of inhibition for these compounds was investigated to understand their interaction with the enzyme.

| Compound | IC₅₀ (µM) |

|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 |

| pyridine-2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |

The structure-activity relationship of these inhibitors suggests that the presence and position of substituents on the pyridine ring, as well as the nature of the carboxamide or carbothioamide linkage, are critical for their inhibitory potency. The lack of bulky attachments is often favorable, as it allows for easier entry into the substrate-binding pocket and avoids steric hindrance with surrounding amino acid residues. nih.gov

Mechanistic Studies of Activity Against Phytopathogenic Microorganisms

Recent research has highlighted the potential of pyridine carboxamide derivatives as effective agents against phytopathogenic fungi, which pose a significant threat to agriculture. A study on novel pyridine carboxamide derivatives, including the structurally related compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated significant in vitro and in vivo antifungal activity. nih.gov

The primary mechanism of action for these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal pathogen. Enzymatic tests have confirmed that compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide exhibit inhibitory activity against B. cinerea SDH that is comparable to the commercial fungicide thifluzamide. nih.gov

The in vitro antifungal activity of these compounds has been evaluated against a range of plant pathogens.

| Compound | Fungus | Inhibition Rate (%) |

|---|---|---|

| 3f | B. cinerea | 76.9 |

| 3g | C. ambiens | 84.1 |

In vivo studies have further validated the protective efficacy of these compounds. For instance, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide demonstrated significant preventative effects against Botrytis cinerea on fruit. nih.gov

Molecular Docking and Computational Approaches to Ligand-Target Binding

Molecular docking and other computational methods are powerful tools for elucidating the binding modes of ligands to their target proteins and for predicting binding affinities. These approaches have been instrumental in understanding the mechanistic basis of the biological activities of this compound analogues.

In the context of PPARγ agonism, molecular docking studies can model the interaction of these ligands within the ligand-binding domain of the receptor. Such studies help to visualize how the N-(2-benzoylphenyl) moiety and its substituents fit into the binding pocket and which specific amino acid residues are involved in the interaction. This information is crucial for the rational design of more potent and selective PPARγ modulators.

For enzyme inhibition, molecular docking has been successfully employed to study the binding of pyridine carboxamide derivatives to the active site of urease. These studies have shown that hydrogen bonding, π-π stacking, and van der Waals interactions are key to the stable binding of these inhibitors to the enzyme. The docking poses can reveal how the inhibitor orients itself within the active site to interact with the catalytic nickel ions and surrounding residues.

In the realm of antifungal activity, molecular docking has been used to investigate the interaction of pyridine carboxamide derivatives with succinate dehydrogenase (SDH). These computational models have demonstrated that compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide can fit well into the active site of SDH, forming stable hydrogen bonds and hydrophobic interactions. This provides a molecular-level explanation for their inhibitory effect on the enzyme.

The binding energies calculated from these docking studies often correlate well with the experimentally determined inhibitory activities, further validating the proposed binding modes.

| Ligand | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide | VEGFR-2 | -10.28 |

| Related picolinamide (B142947) derivative | VEGFR-2 | -10.52 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-Benzoylphenyl)-2-pyridinecarboxamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A mixture of 2-pyridinecarboxylic acid (2 mmol) and triethylamine (4 mmol) in acetonitrile reacts with benzimidoyl chloride derivatives (e.g., N-(2-pyridyl)benzimidoyl chloride hydrochloride) at 50–60°C for 2 hours. Post-reaction, the solvent is evaporated, and the residue is purified using silica gel chromatography with eluents like chloroform or acetone . Optimization involves adjusting reaction temperature, stoichiometry, and purification techniques to minimize side products.

Q. Which analytical techniques are essential for determining the molecular conformation of This compound derivatives?

- Methodology : Single-crystal X-ray diffraction is critical. For example, Enraf–Nonius CAD-4 diffractometers with MoKα radiation (λ = 0.71073 Å) collect data at 293 K. Structural refinement using software like WinGX yields parameters such as R factor (0.034), wR factor (0.084), and dihedral angles (e.g., 59.10° between benzoylphenyl rings). Hydrogen bonding networks (e.g., bifurcated N–H⋯(O,N) interactions forming S(6) and S(5) motifs) stabilize the conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of This compound derivatives?

- Methodology : Discrepancies arise from factors like data-to-parameter ratios (e.g., 14.1:1) or thermal motion artifacts. Validate refinement by:

- Comparing independent reflections (e.g., 3740 out of 4479 measured) and excluding weak reflections (I < 2σ(I)).

- Cross-checking hydrogen bonding geometries with electron density maps.

- Using validation tools in crystallographic software (e.g., PLATON) to ensure stereochemical accuracy .

Q. What methodologies characterize the coordination chemistry of This compound with transition metals?

- Methodology : Electrospray ionization mass spectrometry (ESI-MS) with ion trap or hybrid quadrupole time-of-flight (QqTOF) analyzers identifies metal complexes (e.g., Ni(II) Schiff base adducts). Crystallographic studies reveal coordination modes (e.g., square-planar Pd(II) complexes in P21/c or Pbca space groups). Compare fragmentation patterns in MS/MS to confirm ligand-metal stoichiometry .

Q. How is This compound applied in asymmetric synthesis, such as preparing α-methyl amino acids for PET imaging?

- Methodology : The compound acts as a chiral auxiliary in Ni(II) complexes. For example, introducing bulky substituents (e.g., pentamethylbenzyl groups) into the benzoylphenyl moiety enhances stereoselectivity. These complexes enable stereospecific alkylation of glycine or alanine derivatives, yielding α-methyl amino acids with >95% enantiomeric excess .

Q. What strategies evaluate the catalytic activity of palladium complexes derived from This compound ligands?

- Methodology : Synthesize Pd(II) complexes (e.g., bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Pd) and characterize their structures via X-ray crystallography (monoclinic P21/c or orthorhombic Pbca systems). Assess catalytic performance in cross-coupling reactions (e.g., Suzuki–Miyaura) by monitoring yield, turnover frequency, and stability under varying temperatures and solvents .

Methodological Notes

- Safety Handling : Refer to SDS guidelines (e.g., ALADDIN Scientific) for PPE requirements (gloves, respirators) and spill management. Avoid inhalation of combustion byproducts (e.g., NOx, CO) during thermal decomposition .

- Data Validation : Cross-reference crystallographic parameters (e.g., Rint = 0.013, θmax = 25.5°) with literature to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。